N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide
Description
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide is a synthetic organic compound featuring a benzofuran core substituted with a 4-chlorobenzoyl group at position 2 and a methyl group at position 2. The benzofuran ring is further functionalized at position 6 with a cyclopropanecarboxamide moiety. The 4-chlorobenzoyl group is a common pharmacophore in bioactive molecules, often enhancing lipophilicity and target binding . Cyclopropane rings, due to their strain and conformational rigidity, can influence molecular interactions and metabolic stability .
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-11-16-9-8-15(22-20(24)13-2-3-13)10-17(16)25-19(11)18(23)12-4-6-14(21)7-5-12/h4-10,13H,2-3H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEIZCFYSQXJPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3CC3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
Cyclopropane-carboxamide analogs :
- The target compound and cyprofuram both utilize cyclopropanecarboxamide but differ in core structures (benzofuran vs. furanyl-phenyl). Cyprofuram’s pesticidal activity suggests the cyclopropane moiety may enhance stability or target binding in agrochemicals .
- The diethyl-substituted cyclopropane-carboxamide in demonstrates high synthetic yield (78%) and diastereomeric control (dr 23:1), highlighting the feasibility of stereoselective synthesis for similar compounds .
However, the target compound’s benzofuran scaffold may offer distinct pharmacokinetic advantages, such as improved membrane permeability .
Benzofuran vs. Benzamide analogs :
- Inabenfide (), a pyridinecarboxamide with a 4-chloro-2-hydroxyphenyl group, shares chlorinated aromaticity but lacks the benzofuran core. This structural divergence may translate to different modes of action, as benzofurans often exhibit enhanced π-π stacking in target binding .
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